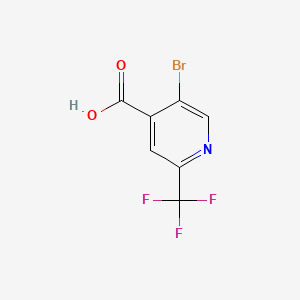

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVAVQMVAYUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651265 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-16-9 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid, is a halogenated and trifluoromethylated pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry and agrochemical synthesis.[1][2] Its unique trifunctional architecture—comprising a reactive bromine atom, a versatile carboxylic acid handle, and an electron-withdrawing trifluoromethyl group—renders it an invaluable synthon for accessing complex molecular scaffolds. The strategic placement of these functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the construction of novel compounds with significant biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical insights for laboratory-scale and drug discovery research.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting. This compound is a solid at room temperature with a relatively high melting point.[3] It exhibits limited solubility in water but is soluble in various organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 749875-16-9 | [1] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |

| Molecular Weight | 270.01 g/mol | [3] |

| Melting Point | 215-218 °C | [3] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [2] |

| Storage | Store at 2-8 °C under dry conditions. | [1] |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[4]

Chemical Structure and Identification

The structural features of this compound are key to its reactivity and utility.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Disclaimer: This protocol is based on established chemical principles for similar transformations and should be adapted and optimized by a qualified chemist.

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Carboxylation: Crush a sufficient amount of dry ice into a fine powder and add it portion-wise to the reaction mixture at -78 °C. A significant exotherm may be observed. Allow the reaction to slowly warm to room temperature overnight with continuous stirring.

-

Work-up and Isolation: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound provides three distinct points for chemical modification, making it a highly versatile building block.

Sources

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid molecular weight

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, derived from the trifluoromethyl group and the pyridine ring, combined with its versatile reactive handles—a carboxylic acid and a bromine atom—make it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. We offer field-proven insights into its handling and present a detailed experimental protocol for its common transformations, underscoring its utility for drug discovery professionals.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of characteristics.[1]

This compound (also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid) represents a particularly strategic embodiment of this scaffold.[2] It provides three distinct points for chemical modification: the carboxylic acid group, the bromo substituent, and the pyridine ring itself. This trifecta of reactivity allows for the systematic and diverse elaboration of the core structure, enabling chemists to explore vast chemical space in the pursuit of novel bioactive compounds. This guide serves as a technical primer for researchers aiming to leverage the unique potential of this versatile intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 270.01 g/mol | [3][4] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [3][5] |

| CAS Number | 749875-16-9 | [2][3][5] |

| Melting Point | 215-218 °C | [3] |

| Appearance | Solid | [6] |

| Density | 1.863 g/cm³ | [5] |

| Boiling Point | 371.6 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents.[7] | [7] |

| SMILES | OC(=O)c1cc(ncc1Br)C(F)(F)F | [5] |

Synthesis, Reactivity, and Mechanistic Rationale

The utility of this compound stems from its predictable and versatile reactivity at two primary sites: the carboxylic acid at the C4 position and the bromine atom at the C5 position.

Synthesis of the Core Scaffold

While multiple proprietary methods exist, a common academic approach to creating the substituted pyridine core involves the regioselective functionalization of a simpler pyridine precursor. For instance, a related precursor, 5-Bromo-2-(trifluoromethyl)pyridine, can undergo regioselective C-4 deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice) to install the carboxylic acid group.[6]

Causality of Reagent Choice:

-

LDA: A strong, non-nucleophilic base is required to deprotonate the C4 position, which is activated by the electron-withdrawing trifluoromethyl group at C2 and the pyridine nitrogen. Weaker bases would be ineffective.

-

Carbon Dioxide: Serves as an efficient electrophile to carboxylate the C4 anion, forming the desired carboxylic acid upon acidic workup.

Key Reactive Sites for Derivatization

The true power of this molecule lies in its capacity as a versatile scaffold. The diagram below illustrates the two primary handles for chemical elaboration.

Caption: Primary reactive sites and common synthetic transformations.

-

The Carboxylic Acid (C4): This group is the primary site for building out molecular complexity, most commonly through amide bond formation. This allows for the introduction of a vast array of amine-containing fragments, which is a foundational strategy in drug discovery for modulating target interactions and physicochemical properties.

-

The Bromine Atom (C5): The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new aryl, heteroaryl, alkyl, or amino groups at this position, dramatically altering the steric and electronic profile of the molecule.

Applications in Drug Discovery

This scaffold is a recurring motif in modern pharmaceutical research, serving as a key intermediate in the synthesis of inhibitors and modulators for various biological targets.[2][7]

-

Enzyme Inhibitors: It has been incorporated into the synthesis of novel imidazopyrimidines designed as inhibitors of Embryonic Ectoderm Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2) implicated in certain cancers.[2] It is also a precursor for pyrazolopyrimidine derivatives that act as MALT1 inhibitors, which are being investigated for treating lymphomas.[2]

-

Ion Channel Modulators: The scaffold is used in the preparation of (hetero)aromatic carboxamides that modulate sodium channels, a critical target class for treating pain and neurological disorders.[2]

-

Receptor Antagonists: It has been used in the development of benzenesulfonylamide derivatives that function as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor.[8]

-

CETP Inhibitors: The compound is a building block for tetrahydropyrrolooxazolidinones, which have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for managing cholesterol levels.[2]

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol details a robust and reliable method for converting the carboxylic acid into an amide, a cornerstone transformation for this molecule. This two-step process proceeds through a highly reactive acyl chloride intermediate.

Self-Validation: The success of each step is validated by thin-layer chromatography (TLC), and the final product's identity and purity are confirmed by analytical characterization (e.g., LC-MS, NMR).

Caption: Workflow for the synthesis of an amide derivative.

Step 1: Formation of the Acyl Chloride Intermediate

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Solvent: Suspend the starting material in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Activation: Add thionyl chloride (SOCl₂, ~2.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Causality: Thionyl chloride and oxalyl chloride are excellent reagents for converting carboxylic acids to highly reactive acyl chlorides. The reaction with oxalyl chloride is catalyzed by DMF via the formation of the Vilsmeier reagent.

-

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC (a new, less polar spot should appear for the acyl chloride, though it is often not isolated).

-

Isolation: Remove the excess solvent and reagent in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolution: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

-

Amine Addition: To this solution, add a primary or secondary amine (R¹R²NH, ~1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~2.0-3.0 eq) at 0 °C.

-

Causality: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC until the acyl chloride is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as an irritant.[3] The Globally Harmonized System (GHS) classifications indicate it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some data also suggest it may be harmful if swallowed (H302).[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents, with the container tightly sealed to prevent moisture absorption.[2][7] Recommended storage is at 2-8 °C.[2][8]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery and materials science. Its well-defined reactive handles allow for predictable and versatile synthetic transformations, enabling the creation of diverse and complex molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block, paving the way for the next generation of advanced chemical entities.

References

- Frontier Specialty Chemicals. This compound. [Link]

- Chemical-Suppliers.com. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)-. [Link]

- PubChem. This compound. [Link]

- Frontier Specialty Chemicals.

- NCBI. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)- | CAS 749875-16-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 5-ブロモ-2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, its physicochemical properties, and its significant applications in the development of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the molecule's behavior.

Introduction: A Molecule of Strategic Importance

This compound, also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid, is a halogenated and trifluoromethylated pyridine derivative. Its strategic importance in drug discovery and agrochemical research stems from the unique combination of its structural features. The pyridine core is a prevalent scaffold in numerous biologically active compounds. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule due to its high lipophilicity and electron-withdrawing nature. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of further molecular complexity. Finally, the carboxylic acid group offers a versatile point for amide bond formation, esterification, or other modifications to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide will provide the necessary details for the confident synthesis and application of this valuable chemical entity in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |

| Molecular Weight | 270.00 g/mol | [1] |

| CAS Number | 749875-16-9 | [2] |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | 215-218 °C | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents.[4] | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | [1] |

| InChI Key | XNVAVQMVAYUTBA-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively and regioselectively achieved through the deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine at the C-4 position using a strong, non-nucleophilic base, followed by quenching the resulting lithiated intermediate with carbon dioxide. This method is a well-established strategy for the functionalization of pyridine rings.[5]

The choice of lithium diisopropylamide (LDA) as the base is critical. Its bulky nature sterically hinders nucleophilic attack at the pyridine ring, favoring proton abstraction. The electron-withdrawing trifluoromethyl group at the C-2 position and the inductive effect of the bromine at the C-5 position acidify the proton at C-4, making it the most susceptible to deprotonation.

Experimental Workflow

Sources

- 1. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: A Technical Guide

Introduction

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl and bromo substituents, coupled with the carboxylic acid functionality on a pyridine scaffold, offer a versatile platform for the development of complex molecular architectures. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable compound, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

Two principal synthetic strategies emerge as the most logical and efficient for the preparation of this compound. The selection of a particular route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory.

-

Oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: This classical approach leverages the conversion of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent.

-

Directed ortho-Metalation and Carboxylation of 5-Bromo-2-(trifluoromethyl)pyridine: A more modern and regioselective method that involves the deprotonation at the C-4 position followed by quenching with an electrophile, in this case, carbon dioxide.

Pathway 1: Oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

This pathway is a robust and well-established method for the synthesis of aryl carboxylic acids. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, but the methyl group at the 4-position remains susceptible to oxidation.

Reaction Scheme

Caption: Oxidation of the methyl group to a carboxylic acid.

Causality of Experimental Choices

-

Starting Material: 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a commercially available starting material, making this route attractive from a procurement standpoint.

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for the conversion of alkylarenes to carboxylic acids. The reaction proceeds through a series of manganese ester intermediates.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions to ensure sufficient reactivity of the stable pyridine derivative. The use of a co-solvent may be necessary if the starting material has low water solubility.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |

| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | 1010422-51-1 | 240.02 |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |

| Water (H₂O) | 7732-18-5 | 18.02 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 |

Procedure:

-

To a stirred solution of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in water, add potassium permanganate (3.0-4.0 eq) portion-wise.

-

The reaction mixture is heated to reflux (100-110 °C) and maintained for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration through a pad of celite.

-

The filtrate is washed with dichloromethane to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Trustworthiness and Self-Validation:

-

The disappearance of the starting material and the appearance of a more polar spot on the TLC plate corresponding to the carboxylic acid product validate the reaction's progress.

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product can also be compared to the literature value (215-218 °C).[3]

Pathway 2: Directed ortho-Metalation and Carboxylation

This elegant and highly regioselective method is particularly useful for the functionalization of substituted aromatic and heteroaromatic rings. The trifluoromethyl group at the 2-position and the nitrogen atom of the pyridine ring direct the deprotonation to the C-4 position.

Reaction Scheme

Caption: Lithiation followed by carboxylation.

Causality of Experimental Choices

-

Starting Material: 5-Bromo-2-(trifluoromethyl)pyridine is a readily accessible starting material.

-

Deprotonating Agent: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for the deprotonation of pyridines. Its bulky nature minimizes the risk of nucleophilic attack on the pyridine ring.

-

Reaction Conditions: The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to ensure high regioselectivity. Anhydrous conditions are crucial as organolithium reagents are highly reactive towards water.

-

Electrophile: Solid carbon dioxide (dry ice) serves as the electrophile for the carboxylation step.

Experimental Protocol: Lithiation and Carboxylation

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |

| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | 225.99 |

| Diisopropylamine | 108-18-9 | 101.19 |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |

| Carbon Dioxide (CO₂), solid (dry ice) | 124-38-9 | 44.01 |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 |

Procedure:

-

To a solution of diisopropylamine (1.2 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise at -78 °C. The mixture is stirred for 30 minutes at this temperature to generate LDA.

-

A solution of 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1-2 hours at -78 °C.

-

The reaction is quenched by the addition of an excess of crushed dry ice. The mixture is allowed to warm to room temperature overnight.

-

The reaction is then quenched with 1M hydrochloric acid and extracted with diethyl ether.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Trustworthiness and Self-Validation:

-

Successful lithiation can be inferred by quenching a small aliquot of the reaction mixture with D₂O and observing deuterium incorporation at the C-4 position by ¹H NMR and mass spectrometry.

-

The final product's identity and purity should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing its melting point to the known value.

Conclusion

Both the oxidation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine and the directed ortho-metalation of 5-Bromo-2-(trifluoromethyl)pyridine represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will be dictated by factors such as starting material availability, scalability, and the specific expertise of the research team. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- Frontier Specialty Chemicals. This compound. [Link]

- PubChem. This compound. [Link]

- LookChem. Cas 749875-16-9, 5-Bromo-2-trifluoromethyl-isonicotinic acid. [Link]

- Arctom. CAS NO. 749875-16-9 | this compound. [Link]

Sources

physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid

Abstract

This compound is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1][2] Its unique structural features—a pyridine core, an electron-withdrawing trifluoromethyl group, a reactive bromine atom, and a carboxylic acid moiety—make it a valuable synthon in the fields of medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The information presented is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for its effective application in research and development.

Chemical Identity and Structure

The foundation of understanding any chemical compound lies in its precise identification and molecular structure. The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity, polarity, acidity, and overall physical properties.

| Identifier | Data | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-bromo-2-(trifluoromethyl)isonicotinic acid | [2][4] |

| CAS Number | 749875-16-9 | [5][6] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [4][5] |

| Molecular Weight | 270.01 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | [4] |

| InChIKey | XNVAVQMVAYUTBA-UHFFFAOYSA-N | [4] |

The structure combines a polar carboxylic acid group, capable of hydrogen bonding and deprotonation, with a lipophilic trifluoromethyl group and a reactive bromine atom on an aromatic pyridine scaffold. This amalgamation of functionalities is key to its utility in synthesizing diverse molecular architectures, particularly in the pharmaceutical industry.[2][7]

Core Physicochemical Properties

A summary of the key physicochemical data provides a high-level overview for quick assessment and comparison. These values are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value / Description | Source(s) |

| Physical Form | Solid | |

| Melting Point | 215-218 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | [1][8] |

| pKa | Data not readily available in cited literature; predicted to be acidic. |

Detailed Analysis of Physicochemical Properties

Melting Point

The compound exhibits a high melting point of 215-218 °C, which is indicative of a stable crystalline lattice structure.[5] This thermal stability can be attributed to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar C-F and C-Br bonds. This high melting point suggests that the compound is a crystalline solid at room temperature and requires significant energy to transition into the liquid phase.

Solubility Profile

The solubility of a compound is paramount in drug discovery for absorption and formulation, and in synthesis for reaction and purification. This compound is described as being slightly soluble in water but soluble in various organic solvents.[1][8]

-

Aqueous Solubility: The limited water solubility is a result of the molecule's dual nature. While the carboxylic acid group is polar and can engage in hydrogen bonding with water, the large, hydrophobic trifluoromethyl group and the pyridine ring itself reduce overall aqueous solubility.

-

Organic Solubility: Its solubility in organic solvents is expected to be significantly better, particularly in polar aprotic solvents like DMSO and DMF, which can solvate both the polar and nonpolar regions of the molecule. This property is advantageous for its use in organic synthesis.

Acidity and pKa

The carboxylic acid group (-COOH) is the primary acidic functional group in the molecule. The acidity of this group is significantly influenced by the electron-withdrawing effects of both the trifluoromethyl (-CF₃) group and the inherent electron-deficient nature of the pyridine ring. These groups stabilize the conjugate base (carboxylate anion) through induction, thereby increasing the acidity (lowering the pKa) compared to a simple benzoic acid. While an experimental pKa value is not available in the provided search results, it is expected to be a relatively strong carboxylic acid. For context, the predicted pKa of a structurally similar isomer, 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 2.46.[9]

Synthesis and Application Context

Synthetic Route

A common method for synthesizing this compound involves the regioselective functionalization of a pyridine precursor. Specifically, it can be prepared through the C-4 deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂). This method highlights the compound's role as a derivatized product from a simpler building block.

Relevance in Drug Discovery and Agrochemicals

This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties are not just academic; they are critical for its utility. For example, the reactive bromine atom allows for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity, while the carboxylic acid serves as a handle for amide bond formation. Patents have cited this molecule in the synthesis of potential therapeutics, including MALT1 inhibitors and CETP inhibitors, underscoring its importance in the development of new medicines.[2][7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][6][10]

-

Recommended Precautions: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11]

-

Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed to prevent moisture uptake.[1][2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these may lead to vigorous or uncontrolled reactions.[1][6]

Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. They are designed to be self-validating by incorporating calibration and control steps.

Visualization of Characterization Workflow

Caption: General workflow for the physicochemical characterization of a chemical intermediate.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the solid and dissolved states of the compound.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Protocol: pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a reliable method for determining the pKa of acidic or basic functional groups by monitoring pH changes during neutralization.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) to ensure accurate measurements.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest section of the titration curve.

References

- This compound, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

- This compound | C7H3BrF3NO2. PubChem. [Link]

- Supporting Information for Publication. The Royal Society of Chemistry. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 8. This compound, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. guidechem.com [guidechem.com]

- 10. arctomsci.com [arctomsci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Introduction

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyridine core, a carboxylic acid group, a bromine atom, and a trifluoromethyl group, make it a valuable building block for the synthesis of novel pharmaceutical compounds. Understanding the solubility of this compound is paramount for its effective use in research and development, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacological studies.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will delve into its expected solubility behavior based on its physicochemical properties and data from analogous structures. Furthermore, it will provide detailed, field-proven experimental protocols for researchers to determine its solubility in various solvents, ensuring scientific integrity and reproducibility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₃BrF₃NO₂ | PubChem[1] |

| Molecular Weight | 270.01 g/mol | PubChem[1] |

| Appearance | Off-white to yellow solid | Fisher Scientific[2] |

| Melting Point | 235 - 238 °C | Fisher Scientific |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 1.83 | PubChem[1] |

The presence of both a hydrophilic carboxylic acid group and a lipophilic trifluoromethyl group, along with the pyridine ring and bromine atom, suggests a complex solubility profile. The predicted LogP value of 1.83 indicates a moderate lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents.[1]

Qualitative Solubility

Based on available information from chemical suppliers, the qualitative solubility of this compound is as follows:

The slight solubility in water is expected due to the presence of the polar carboxylic acid group capable of hydrogen bonding. However, the overall lipophilicity of the molecule, enhanced by the trifluoromethyl and bromo substituents, limits its aqueous solubility. The general solubility in organic solvents is consistent with its predicted LogP value.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which can influence its solubility in aqueous solutions.

-

Carboxylic Acid Group: This functional group is capable of both donating and accepting hydrogen bonds, contributing to its solubility in polar protic solvents like water and alcohols. The acidity of the carboxylic acid (pKa) is a critical determinant of its solubility in aqueous solutions of varying pH. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion.

-

Trifluoromethyl Group: The CF₃ group is highly lipophilic and electron-withdrawing.[4] Its presence significantly increases the overall lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents and decreasing aqueous solubility.[4]

-

Bromine Atom: The bromo substituent also contributes to the lipophilicity of the molecule, further influencing its solubility profile.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the thermodynamic solubility of this compound.

I. Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a precise volume of the desired solvent (e.g., 1 mL of water, ethanol, or other organic solvents).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

II. Analytical Methods for Concentration Determination

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of dissolved compounds.

Principle: The diluted sample is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV detector. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan).

-

Column Temperature: 25 °C

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform a series of dilutions to prepare at least five calibration standards of different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).

B. UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, determination, UV-Vis spectrophotometry can be used.

Principle: The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax). The concentration is calculated using a calibration curve prepared with standards of known concentrations.

Procedure:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Measure Sample Absorbance:

-

Measure the absorbance of the appropriately diluted saturated solution at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility, accounting for the dilution factor.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[5]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[3]

Conclusion

References

- Thermo Scientific Chemicals. This compound, 95%. [Link]

- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

- Wikipedia. Picolinic acid. [Link]

- ResearchGate. Solubility of 2-Chloro-3-(trifluoromethyl)

- PubChem. This compound. [Link]

- ResearchGate. Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures. [Link]

- MDPI.

- PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Frontier Specialty Chemicals. This compound. [Link]

- Semantic Scholar. Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures. [Link]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- ResearchGate. Reaction of Pyridine Bases with Carboxylic Acids in Benzene. [Link]

- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)

- OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

- UNT Digital Library.

- Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

- Changzhou Hualing Chemical Co., Ltd. This compound. [Link]

- New Journal of Chemistry. Trifluoromethyl-pyridine carboxylic acid Zn(ii)

Sources

- 1. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 6. arctomsci.com [arctomsci.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic data for 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, a crucial building block in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] Understanding the spectroscopic signature of this compound is paramount for researchers and drug development professionals to ensure material quality, confirm structural integrity, and monitor reaction progress. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both practical experimental protocols and detailed interpretation of the results.

Introduction

This compound (CAS No. 749875-16-9) is a substituted pyridine derivative. Its structural features, including a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety, make it a versatile intermediate in medicinal chemistry. The precise characterization of this molecule is the foundation of its reliable use in complex synthetic pathways. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and purity of this compound.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The following sections will break down the expected and observed data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range (0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C and potential long relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-dimensional fluorine spectrum.

-

¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (e.g., to residual solvent peaks for ¹H and ¹³C).

Data Summary and Interpretation

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.9 | Singlet | H-3 |

| ~8.7 | Singlet | H-6 | |

| >10 | Broad Singlet | COOH | |

| ¹³C | ~165 | Singlet | C OOH |

| ~152 (q, JCF ≈ 35 Hz) | Quartet | C -CF₃ | |

| ~149 | Singlet | C -6 | |

| ~140 | Singlet | C -4 | |

| ~125 | Singlet | C -Br | |

| ~122 | Singlet | C -3 | |

| ~120 (q, JCF ≈ 275 Hz) | Quartet | C F₃ | |

| ¹⁹F | ~ -62 | Singlet | F ₃C |

Interpretation Rationale:

-

¹H NMR: The two protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons. The carboxylic acid proton will be a broad singlet and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will be a quartet with a large coupling constant. The other aromatic carbons will appear as singlets.

-

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Data Summary and Interpretation

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring |

| 1300-1100 | C-F stretches | Trifluoromethyl |

| ~1200 | C-O stretch | Carboxylic Acid |

| Below 800 | C-Br stretch | Bromo group |

Interpretation Rationale:

The IR spectrum will be dominated by a broad absorption band in the high-frequency region due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1470 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and isotopic pattern of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.

Data Summary and Interpretation

The calculated molecular weight of C₇H₃BrF₃NO₂ is approximately 270.00 g/mol .[1]

| m/z (relative abundance) | Ion | Interpretation |

| ~269, ~271 (1:1 ratio) | [M-H]⁻ | Deprotonated molecular ion. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the key diagnostic feature. |

| ~252, ~254 (1:1 ratio) | [M-H-OH]⁻ | Loss of a hydroxyl radical from the molecular ion. |

| ~224, ~226 (1:1 ratio) | [M-H-COOH]⁻ | Loss of the carboxyl group. |

Interpretation Rationale:

The most crucial observation in the mass spectrum will be the presence of a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The observation of this isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the different parts of the this compound molecule and their corresponding spectroscopic signals.

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Sourcing, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl group, with its unique electronic properties and metabolic stability, and the pyridine scaffold, a privileged structure in numerous pharmaceuticals, are a powerful combination. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 749875-16-9) has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and the electron-withdrawing trifluoromethyl group which influences the reactivity and physicochemical properties of the entire molecule.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this key intermediate, from its commercial availability and synthesis to its application in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 749875-16-9 | [3][4] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [3][4] |

| Molecular Weight | 270.01 g/mol | [4][5] |

| Melting Point | 215-218 °C | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Recommended storage temperature: 2-8 °C. | [2][7] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the bromine, trifluoromethyl, and carboxylic acid groups.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.[8]

-

¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). The exact mass should correspond to the calculated value of 268.92993 Da.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-C and C-N stretching vibrations characteristic of the pyridine ring.

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is elegantly achieved through a regioselective deprotonation of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide. This method, highlighted in the literature, takes advantage of the directing effects of the substituents on the pyridine ring to achieve carboxylation at the desired C4 position.[9]

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in several portions. The color of the reaction mixture will likely change upon addition. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

Commercial Availability

For research and development purposes, this compound is available from several reputable chemical suppliers. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | AAH3231603 | 95% | 250 mg, 1 g |

| Frontier Specialty Chemicals | B13882 | >98% | 1 g and larger |

| Matrix Scientific | 026763 | Not specified | Inquire for availability |

Applications in Drug Discovery: A Versatile Scaffold

The unique arrangement of functional groups in this compound makes it a powerful building block for constructing complex drug candidates. The carboxylic acid serves as a handle for amide coupling, while the bromo substituent is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Key Therapeutic Targets:

-

CETP Inhibitors: This building block has been utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for their potential to raise HDL cholesterol levels.[10][11][12]

-

MALT1 Inhibitors: It is a key component in the synthesis of pyrazolopyrimidine derivatives that act as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a target in certain types of lymphoma.[2]

-

EED Inhibitors: The scaffold is used to prepare imidazopyrimidines as inhibitors of Embryonic Ectoderm Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2), which is a target in oncology.[1]

-

GnRH Receptor Antagonists: It has been incorporated into benzenesulfonylamide and benzenecarboxamide derivatives as Gonadotropin-Releasing Hormone (GnRH) receptor antagonists for use in hormone-dependent diseases.[13]

-

Dual NK1 Antagonists and SERT Inhibitors: The compound has been used in the design of agents with dual activity against the Neurokinin 1 (NK1) receptor and the Serotonin Transporter (SERT), which are targets for depression and other CNS disorders.[2]

Illustrative Synthetic Pathway in Drug Discovery

Caption: A common synthetic strategy employing the title compound in drug discovery.

Exemplary Protocols for Downstream Reactions

Protocol 1: Amide Coupling

This protocol describes a typical amide bond formation using the carboxylic acid functionality.

Materials:

-

This compound

-

Primary or secondary amine (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of the bromo-substituent in a palladium-catalyzed cross-coupling reaction.

Materials:

-

Amide derivative of this compound

-

Aryl or heteroaryl boronic acid/ester (R-B(OR)₂)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution

-

1,4-Dioxane

Procedure:

-

In a reaction vessel, combine the bromo-pyridine substrate (1.0 eq), the boronic acid/ester (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add 1,4-dioxane and the 2M aqueous K₂CO₃ solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] It may cause skin and serious eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering multiple points for diversification and the introduction of key pharmacophoric features. Its commercial availability, coupled with a well-established synthetic route, makes it an accessible and valuable tool for drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in the synthesis of the next generation of therapeutics.

References

- Frontier Specialty Chemicals. This compound. [Link]

- Royal Society of Chemistry.

- ResearchGate. Further Metalations and Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines | Request PDF. [Link]

- Thermo Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. [Link]

- Thieme E-Journals. Synthesis / Full Text. [Link]

- Liu, S., et al. (2012). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors. Journal of Biological Chemistry, 287(44), 37321–37329. [Link]

- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)

- PubChem. This compound. [Link]

- Frontier Specialty Chemicals. Technical Data Sheet for this compound. [Link]

- ResearchGate.

- DeNinno, M. P., et al. (2015). Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. ACS Medicinal Chemistry Letters, 6(8), 903–908. [Link]

- ResearchGate. CETP inhibitor pharmacophore model with (A) 8f and (B) 8g.

- PubChem. Torcetrapib. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. This compound | C7H3BrF3NO2 | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

purity analysis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

An In-depth Technical Guide to the Purity Analysis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Introduction: The Imperative of Purity in Pharmaceutical Intermediates